molecular formula C10H8BrNO B6294408 5-(3-Bromo-4-methylphenyl)-1,3-oxazole CAS No. 2002122-53-2

5-(3-Bromo-4-methylphenyl)-1,3-oxazole

Cat. No. B6294408
CAS RN: 2002122-53-2
M. Wt: 238.08 g/mol
InChI Key: QMNVHPHOCLCFQA-UHFFFAOYSA-N
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Description

The compound “5-(3-Bromo-4-methylphenyl)-1,3-oxazole” is likely to be an aromatic compound due to the presence of the oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The 3-Bromo-4-methylphenyl group is a derivative of benzene, which is also an aromatic compound .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cyclization reactions or coupling reactions . The bromine atom present in the compound suggests that it could be involved in various reactions, including nucleophilic substitution or elimination .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring and the phenyl ring are likely to contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced by other groups in a substitution reaction . The oxazole ring might also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the oxazole ring and the bromine atom) would influence its properties .

Scientific Research Applications

Heterocycle Synthesis and Medicinal Chemistry

Indole Derivatives and Biological Activity

Future Directions

The future research directions for this compound could involve studying its reactivity, exploring its potential uses, and developing efficient methods for its synthesis .

properties

IUPAC Name

5-(3-bromo-4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNVHPHOCLCFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromo-4-methylphenyl)-1,3-oxazole

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